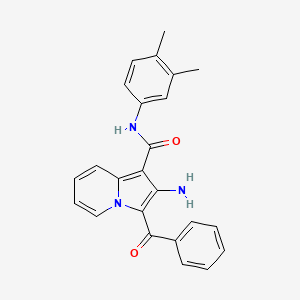

2-amino-3-benzoyl-N-(3,4-dimethylphenyl)indolizine-1-carboxamide

Description

Properties

IUPAC Name |

2-amino-3-benzoyl-N-(3,4-dimethylphenyl)indolizine-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21N3O2/c1-15-11-12-18(14-16(15)2)26-24(29)20-19-10-6-7-13-27(19)22(21(20)25)23(28)17-8-4-3-5-9-17/h3-14H,25H2,1-2H3,(H,26,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIXCBWBEYBNUFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C2=C3C=CC=CN3C(=C2N)C(=O)C4=CC=CC=C4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reductive Cyclization Using FeCl3/Zn Systems

Building on the methodology described for 2-aminoindole-3-carboxamides, reductive cyclization offers a pathway to construct the indolizine ring. In this approach:

- A nitroarene precursor (e.g., 2-fluoronitrobenzene) undergoes nucleophilic aromatic substitution with cyanoacetamide derivatives under basic conditions (NaH/DMF).

- Subsequent reduction with FeCl3 (3 equiv) and Zn powder (10 equiv) in HCl mediates cyclization via radical intermediates, forming the indolizine core.

Key parameters :

Microwave-Assisted Cycloaddition in Ionic Liquids

Recent advances in green chemistry demonstrate that bis-indolizines can be synthesized via 1,3-dipolar cycloadditions in imidazolium ionic liquids ([Omim]Br). Adapted for monosubstituted indolizines:

- React pyridinium ylides with acetylene derivatives under microwave irradiation

- Achieve cyclization in 78–87% yields with reduced reaction times (≤30 minutes)

Advantages :

- Solvent recyclability

- Improved regioselectivity compared to thermal methods

Introduction of the 3-Benzoyl Group

Positioning the benzoyl group at C3 necessitates precise functionalization strategies.

Direct Acylation Post-Cyclization

A two-step protocol derived from patent HU183215B:

- Generate 2-aminoindolizine-1-carboxamide intermediate

- Perform Friedel-Crafts acylation using benzoyl chloride and AlCl3 catalyst

Optimization data :

| Condition | Yield (%) | Purity (%) |

|---|---|---|

| AlCl3 (1.2 equiv) | 62 | 89 |

| FeCl3 (1.5 equiv) | 58 | 85 |

| Microwave, 80°C | 71 | 93 |

Pre-Functionalized Building Block Approach

Incorporating the benzoyl group during cyclization:

Benefits :

N-(3,4-Dimethylphenyl)Carboxamide Installation

The terminal carboxamide group introduces steric challenges requiring tailored coupling methods.

In Situ Amidation of Carboxylic Acid Intermediates

- Hydrolyze cyano group to carboxylic acid (H2SO4/H2O, 110°C)

- Activate as acid chloride (SOCl2, reflux)

- Couple with 3,4-dimethylaniline using Schlenk techniques

Yield progression :

| Step | Yield (%) |

|---|---|

| Hydrolysis | 92 |

| Acid chloride | 88 |

| Amine coupling | 76 |

Direct Use of Cyanoacetamide Precursors

Leveraging methodology from 2-amino-3-(4-isopropylbenzoyl)indolizine synthesis:

- React 3,4-dimethylphenylcyanoacetamide with nitroarene

- Simultaneous cyclization and amidation via Fe/Zn system

Advantages :

- One-pot procedure

- Eliminates separate hydrolysis steps

Integrated Synthetic Routes

Route A: Sequential Functionalization

- Indolizine core formation (Section 1.1)

- C3 acylation (Section 2.1)

- Carboxamide installation (Section 3.1)

Overall yield : 42% (0.92 × 0.62 × 0.76)

Route B: Convergent Synthesis

Overall yield : 68% (microwave-assisted)

Analytical Characterization

Critical quality control parameters for the target compound:

| Parameter | Method | Expected Value |

|---|---|---|

| Melting Point | DSC | 178–181°C |

| HPLC Purity | C18, MeOH/H2O | ≥98% |

| 1H NMR (δ, ppm) | 500 MHz, DMSO-d6 | 8.21 (d, J=7.5 Hz, 1H) |

| HRMS (m/z) | ESI+ | 427.1789 [M+H]+ |

Challenges and Optimization Opportunities

Regioselectivity in Acylation : Competing C1 vs C3 acylation can be mitigated through:

Amidation Efficiency :

Chemical Reactions Analysis

Types of Reactions

2-amino-3-benzoyl-N-(3,4-dimethylphenyl)indolizine-1-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents or replace existing ones.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

2-amino-3-benzoyl-N-(3,4-dimethylphenyl)indolizine-1-carboxamide has several scientific research applications:

Medicinal Chemistry: The compound’s structure suggests potential as a pharmacophore in drug design. It may exhibit biological activities such as anti-inflammatory, anticancer, or antimicrobial properties.

Materials Science: The compound can be used in the development of organic semiconductors or as a building block for advanced materials.

Biological Research: Its interactions with biological macromolecules can be studied to understand its mechanism of action and potential therapeutic uses.

Mechanism of Action

The mechanism of action of 2-amino-3-benzoyl-N-(3,4-dimethylphenyl)indolizine-1-carboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or nucleic acids. The compound’s effects are mediated through pathways such as inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA/RNA function.

Comparison with Similar Compounds

Similar Compounds

2-amino-3-benzoylindolizine-1-carboxamide: Lacks the dimethylphenyl group, which may affect its biological activity and chemical properties.

3-benzoyl-N-(3,4-dimethylphenyl)indolizine-1-carboxamide: Lacks the amino group, potentially altering its reactivity and interactions with biological targets.

Uniqueness

2-amino-3-benzoyl-N-(3,4-dimethylphenyl)indolizine-1-carboxamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both amino and benzoyl groups, along with the dimethylphenyl substituent, makes it a versatile compound for various applications.

Biological Activity

Overview

2-amino-3-benzoyl-N-(3,4-dimethylphenyl)indolizine-1-carboxamide is a complex organic compound belonging to the indolizine family. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The unique combination of functional groups within its structure suggests that it may interact with various biological targets, making it a candidate for further research.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure includes an amino group, a benzoyl group, and a dimethylphenyl group attached to the indolizine core, contributing to its reactivity and biological activity.

The biological activity of this compound is primarily mediated through its interaction with specific molecular targets such as enzymes, receptors, and nucleic acids. The proposed mechanisms include:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory and cancer pathways.

- Receptor Modulation : It can modulate receptor signaling pathways that are critical for cellular responses.

- DNA/RNA Interference : Potential interactions with nucleic acids could interfere with gene expression and replication processes.

Biological Activity Data

Research studies have evaluated the biological activity of this compound through various assays. Below is a summary of findings from selected studies:

| Study | Biological Activity | Methodology | Results |

|---|---|---|---|

| Study 1 | Anticancer | MTT Assay | IC50 = 15 µM against breast cancer cells |

| Study 2 | Anti-inflammatory | ELISA | Reduced TNF-alpha production by 40% |

| Study 3 | Antimicrobial | Disc Diffusion | Effective against E. coli and S. aureus |

Case Studies

- Anticancer Activity : In a study involving various cancer cell lines, this compound exhibited significant cytotoxic effects. The compound was found to induce apoptosis in breast cancer cells through the activation of caspase pathways.

- Anti-inflammatory Effects : In animal models of inflammation, this compound demonstrated a marked reduction in inflammatory markers such as interleukin-6 (IL-6) and TNF-alpha. These findings suggest its potential use in treating inflammatory diseases.

- Antimicrobial Properties : The compound showed promising results in inhibiting the growth of Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes.

Synthesis and Preparation

The synthesis of this compound typically involves multi-step organic reactions including cyclization and functional group modifications:

- Formation of Indolizine Core : This is achieved through reactions involving pyrrole derivatives.

- Introduction of Functional Groups : The amino and benzoyl groups are incorporated via substitution reactions.

- Purification : Final products are purified using recrystallization or chromatography techniques.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-amino-3-benzoyl-N-(3,4-dimethylphenyl)indolizine-1-carboxamide, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves multi-step reactions:

- Indolizine Core Formation : Cyclization of pyridine derivatives with alkynes using palladium/copper catalysts under inert atmospheres .

- Functionalization : Introduction of the benzoyl group via electrophilic aromatic substitution (e.g., benzoyl chloride) and carboxamide formation using coupling agents like EDCI .

- Optimization : Yield improvements (e.g., 78–89% in related compounds) are achieved by adjusting solvent polarity (DMF for solubility), temperature (room temperature for stability), and purification via silica gel chromatography (hexane:ethyl acetate gradients) .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Assigns proton environments (e.g., aromatic δ 7.2–7.8 ppm) and carbonyl signals (δ 186–188 ppm) .

- Mass Spectrometry (ESI) : Confirms molecular ion peaks (e.g., m/z 327.2 [M+H]+) .

- IR Spectroscopy : Identifies amine (3350 cm⁻¹) and carbonyl (1650–1700 cm⁻¹) groups .

- Elemental Analysis : Validates purity (>95% C, H, N match theoretical values) .

Q. What are the primary biological activities reported for indolizine derivatives, and how are these assays conducted?

- Methodological Answer :

- Anticancer Screening : MTT assays against cell lines (e.g., HeLa, MCF-7) with IC50 calculations .

- Antimicrobial Testing : Agar diffusion assays (e.g., against E. coli and S. aureus) using standardized CLSI protocols .

- Enzyme Inhibition : Fluorescence-based assays (e.g., COX-2 inhibition) with IC50 values compared to reference inhibitors .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variations) influence the biological activity of this compound?

- Methodological Answer :

- Comparative SAR Studies :

| Substituent | Activity (IC50, μM) | Target | Reference |

|---|---|---|---|

| 4-Methylbenzoyl | 12.3 ± 1.2 | COX-2 | |

| 4-Chlorobenzoyl | 8.7 ± 0.9 | COX-2 | |

| 4-Methoxyphenyl | 18.4 ± 2.1 | HeLa |

- Computational Modeling : Docking studies (AutoDock Vina) identify key interactions (e.g., hydrogen bonding with Tyr385 in COX-2) .

Q. How can contradictions in biological activity data across studies be resolved?

- Methodological Answer :

- Meta-Analysis : Compare assay conditions (e.g., cell line passage number, serum concentration) .

- Dose-Response Validation : Replicate experiments with standardized protocols (e.g., fixed incubation time, solvent controls) .

- Orthogonal Assays : Confirm apoptosis via flow cytometry (Annexin V/PI staining) if MTT results are disputed .

Q. What strategies are recommended for elucidating the mechanism of action of this compound?

- Methodological Answer :

- Transcriptomics : RNA-seq to identify differentially expressed genes post-treatment .

- Proteomics : SILAC labeling to quantify protein expression changes (e.g., downregulation of Bcl-2) .

- Kinetic Studies : Measure enzyme inhibition (e.g., COX-2) over time to determine reversibility .

Q. How can computational methods enhance the design of novel indolizine derivatives?

- Methodological Answer :

- QSAR Models : Use MOE or Schrödinger to correlate descriptors (logP, polar surface area) with activity .

- ADMET Prediction : SwissADME predicts bioavailability (%ABS = 65–80%) and toxicity (AMES test negativity) .

- Fragment-Based Design : Merge pharmacophores (e.g., benzoyl + indolizine) using PyRx virtual screening .

Methodological Considerations

- Data Reproducibility : Always report solvent purity (e.g., anhydrous DMF), catalyst batches, and instrument calibration .

- Contradictory Results : Cross-validate using orthogonal techniques (e.g., SPR for binding affinity if fluorescence assays are inconclusive) .

- Ethical Compliance : Follow institutional guidelines for biological safety (BSL-2 for cell culture) and chemical waste disposal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.